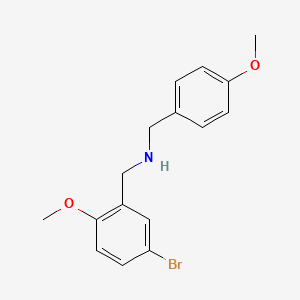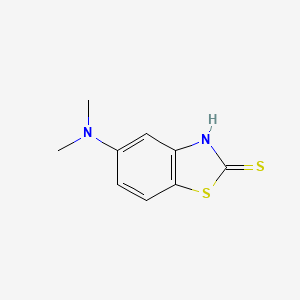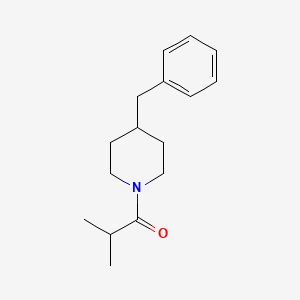![molecular formula C17H19ClN2OS B5640167 4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)
4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, closely related to our compound, typically involves multi-step chemical reactions including cyclization, chloroacylation, and heterocyclization processes. For instance, thiazole rings can be added in multiple steps starting from aniline derivatives, which further undergo reactions like chloroacylation followed by heterocyclization with thioamides or thioureas (Vovk et al., 2010).
Molecular Structure Analysis
The molecular structure of thiazole and its derivatives, including similar compounds, is characterized using spectroscopic and quantum chemical methods. Studies typically employ DFT calculations to determine molecular parameters such as bond lengths and angles, providing insight into the geometry of the molecule. Vibrational spectroscopy and molecular docking results can give further insights into the compound's structure (A. Viji et al., 2020; Diwaker, 2014).
Chemical Reactions and Properties
The chemical reactions involving thiazole derivatives can include interactions with various reagents leading to modifications in the thiazole core or its side chains. The reactivity can be influenced by the presence of the chlorophenyl and pyrrolidinyl groups, which might undergo various organic reactions such as substitution or addition reactions (Klemens et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are determined through experimental techniques such as single-crystal X-ray diffraction and spectroscopy. These properties are crucial for understanding the stability and applicability of the compound in different environments (Kerru et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, nucleophilicity, and electrophilicity, can be derived from the compound's molecular structure analysis. Quantum chemical calculations, including HOMO-LUMO analyses and Fukui functions, can provide insights into the compound's reactivity towards different chemical reagents. Moreover, spectroscopic methods like NMR and IR can give detailed information regarding the chemical environment of different atoms within the molecule (Nural et al., 2018).
将来の方向性
The compound “4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole” and its derivatives could be further explored for their potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, future research could focus on synthesizing new derivatives and evaluating their biological activities.
特性
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-2-5-16-19-15(11-22-16)17(21)20-9-8-12(10-20)13-6-3-4-7-14(13)18/h3-4,6-7,11-12H,2,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECKGJQEFCKYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)
![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5640101.png)

![6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5640114.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(4-fluorophenyl)-N-methylcyclopropanecarboxamide](/img/structure/B5640117.png)
![methyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5640122.png)
![8-[(3,5-difluoropyridin-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640128.png)
![2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5640136.png)
![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5640159.png)


